![molecular formula C11H11Cl2NO3S B3019890 1-(3,4-Dichlorobenzenesulfonyl)piperidin-4-one CAS No. 871216-74-9](/img/structure/B3019890.png)
1-(3,4-Dichlorobenzenesulfonyl)piperidin-4-one
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Overview
Description
Synthesis Analysis
Piperidine derivatives, such as 1-(3,4-Dichlorobenzenesulfonyl)piperidin-4-one, are synthesized through various intra- and intermolecular reactions . For instance, a series of 2,6-diaryl-3-methyl-4-piperidones were synthesized by Mannich reaction (condensation) of ethyl methyl ketone, benzaldehyde, substituted aromatic aldehydes, and ammonium acetate .Molecular Structure Analysis
The molecular structure of 1-(3,4-Dichlorobenzenesulfonyl)piperidin-4-one is based on a piperidine ring, which is a saturated aliphatic six-member ring with one nitrogen atom and five carbon atoms .Chemical Reactions Analysis
Piperidine derivatives undergo various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . For example, the use of esters of 3-oxocarboxylic acid instead of aldehyde resulted in a product containing four stereocenters .Scientific Research Applications
Antimalarial Activity
The compound has been used in the synthesis of 1,4-disubstituted piperidines, which have shown high selectivity for resistant Plasmodium falciparum . This is particularly important as resistance to artemisinins and some of their combinations in chemotherapy of clinical malaria has intensified the search for novel safe efficacious antimalarial molecules .
Antimicrobial Agents
Piperidin-4-yl derivatives, such as “1-(3,4-Dichlorobenzenesulfonyl)piperidin-4-one”, have been synthesized and evaluated as potential antimicrobial agents . This opens up a new avenue for the development of effective antimicrobial drugs.
Synthesis of Morpholine Derivatives
The compound has been used in the synthesis of morpholine derivatives . Morpholine is a compound widely used in synthesis because of its various industrial applications .
Central Nervous System Stimulant
Compounds with a piperidin-4-one nucleus have received extensive attention because of their diverse biological activities, including acting as a central nervous system stimulant .
Analgesic Activity
Piperidin-4-one derivatives have also been studied for their analgesic (pain-relieving) properties . This could potentially lead to the development of new pain management drugs.
Anticancer Activity
Piperidin-4-one derivatives have shown potential anticancer activity . This suggests that “1-(3,4-Dichlorobenzenesulfonyl)piperidin-4-one” could be used in the development of new anticancer drugs.
Future Directions
Piperidine derivatives like 1-(3,4-Dichlorobenzenesulfonyl)piperidin-4-one have potential for future development through modification or derivatization to design more potent antimicrobial agents . They play a significant role in the pharmaceutical industry, and their derivatives are present in more than twenty classes of pharmaceuticals .
Mechanism of Action
Target of Action
The primary target of 1-(3,4-Dichlorobenzenesulfonyl)piperidin-4-one is the Plasmodium falciparum , the parasite responsible for malaria . This compound is part of a group of synthetic 1, 4-disubstituted piperidines that have been found to have high selectivity for resistant strains of this parasite .
Mode of Action
It is known that it inhibits the growth of plasmodium falciparum
Biochemical Pathways
Given its antiplasmodial activity, it is likely that it interferes with essential biochemical pathways of the Plasmodium falciparum parasite .
Result of Action
The primary result of the action of 1-(3,4-Dichlorobenzenesulfonyl)piperidin-4-one is the inhibition of the growth of Plasmodium falciparum, including strains resistant to other antimalarial drugs . This leads to a decrease in the severity and duration of malaria symptoms.
properties
IUPAC Name |
1-(3,4-dichlorophenyl)sulfonylpiperidin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Cl2NO3S/c12-10-2-1-9(7-11(10)13)18(16,17)14-5-3-8(15)4-6-14/h1-2,7H,3-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NECCRLARFQAYIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=O)S(=O)(=O)C2=CC(=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl2NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dichlorobenzenesulfonyl)piperidin-4-one |
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